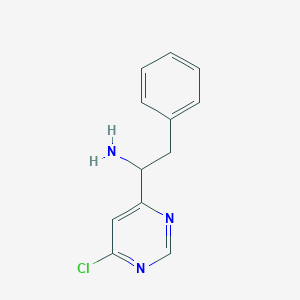
1-(6-Chloropyrimidin-4-yl)-2-phenylethanamine
Cat. No. B8412426
M. Wt: 233.69 g/mol
InChI Key: BGALDYWBZQBILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163749B2
Procedure details


[1-(6-Chloro-pyrimidin-4-yl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester: A white suspension of 10A (1.39 g, 4.41 mmol) in phosphorus oxychloride (20.54 mL, 220 mmol) was warmed to 50° C. to give a clear, pale yellow solution. After 3 h, the orange-brown solution was cooled to rt and concentrated in vacuo to give an orange-brown residue. The residue was dissolved in CH2Cl2 and concentrated (2×). The residue was dissolved in CH2Cl2 and sat. NaHCO3 was added. The mixture was stirred vigorously for 10-15 min. The layers were separated and the aqueous layer was extracted with CH2Cl2 (1×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to give 0.990 g of 1-(6-chloropyrimidin-4-yl)-2-phenylethanamine as a thick, viscous orange-brown residue. MS 234.0 (M+H)+; 236 (M+2+H)+.
Name
[1-(6-Chloro-pyrimidin-4-yl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
10A
Quantity
1.39 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]([C:16]1[CH:21]=[C:20]([Cl:22])[N:19]=[CH:18][N:17]=1)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(C)(C)C.P(Cl)(Cl)(Cl)=O>C(Cl)Cl>[Cl:22][C:20]1[N:19]=[CH:18][N:17]=[C:16]([CH:8]([NH2:7])[CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:21]=1
|
Inputs


Step One
|
Name
|
[1-(6-Chloro-pyrimidin-4-yl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC(CC1=CC=CC=C1)C1=NC=NC(=C1)Cl)=O
|
[Compound]
|
Name
|
10A
|
|
Quantity
|
1.39 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20.54 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred vigorously for 10-15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear, pale yellow solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the orange-brown solution was cooled to rt
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an orange-brown residue
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated (2×)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in CH2Cl2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
sat. NaHCO3 was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with CH2Cl2 (1×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC=N1)C(CC1=CC=CC=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.99 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
